2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide
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Description
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole compounds typically involves the conversion of aryl/aralkyl organic acids into corresponding esters, hydrazides, and finally into 1,3,4-oxadiazol-2-thiols. For example, the synthesis of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides involves stirring 5-aryl/aralkyl-1,3,4-oxadiazol-2-thiols with 2-bromo-N-[4-(4-morpholinyl)phenyl]acetamide in the presence of DMF and sodium hydride (Gul et al., 2017).
Molecular Structure Analysis
Detailed structural analysis is crucial for understanding the interactions and stability of these compounds. For instance, the crystal structure determination of a related compound, (E)-2-(7-(3-(thiophen-2-yl)acrylamido)-2,3-dihydro-5-oxobenzo[e][1,4]oxazepin-1(5H)-yl)ethyl acetate, reveals intermolecular hydrogen bonding and π-π stacking between thiophene and phenyl rings, which could be analogous to our compound of interest (Lee et al., 2009).
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Antimicrobial and Hemolytic Activity : A study on the synthesis of 2,5-disubstituted 1,3,4-oxadiazole compounds, including derivatives similar to the compound , revealed their significant antimicrobial activity against various microbial species. These compounds also showed variable hemolytic activity, indicating their potential for further biological screening and application in antimicrobial treatments (Gul et al., 2017).
Anticancer Potential
Novel Synthetic Routes and α-Glucosidase Inhibition : A study described the synthesis of N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide with potent α-glucosidase inhibitory potential. This research indicated the compounds’ potential as drug leads for managing diabetes, which is crucial given the link between diabetes and cancer risk (Iftikhar et al., 2019).
Evaluation of Antitumor Activity : Another study synthesized new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings, including oxadiazoles, and evaluated their antitumor activity. The findings highlighted some compounds with significant anticancer activity against various cancer cell lines, emphasizing the structural importance of the benzothiazole pharmacophore (Yurttaş et al., 2015).
Optoelectronic Applications
- Optoelectronic Properties : The synthesis of thiazole-containing monomers for electrochemical polymerization was investigated to study the optoelectronic properties of the resultant conducting polymers. Such materials have potential applications in electronic devices, demonstrating the versatility of thiazole and oxadiazole derivatives in scientific research beyond biomedical applications (Camurlu & Guven, 2015).
properties
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O4S/c27-19(13-26-16-8-3-4-9-17(16)29-22(26)28)23-15-7-2-1-6-14(15)12-20-24-21(25-30-20)18-10-5-11-31-18/h1-11H,12-13H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSMYUOXWGVUJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)CN4C5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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